molecular formula C9H9BrO2 B3096329 Propanal, 3-(3-bromophenoxy)- CAS No. 127973-09-5

Propanal, 3-(3-bromophenoxy)-

Cat. No. B3096329
CAS RN: 127973-09-5
M. Wt: 229.07 g/mol
InChI Key: RBEFFQPXHWLLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanal, 3-(3-bromophenoxy)-, is an organic compound classified as a halogenated aldehyde. It is a colorless liquid with a characteristic odor and is soluble in water and alcohol. It is used in a variety of applications, from pharmaceuticals to food preservatives. It has been used as a component in a variety of syntheses, such as the synthesis of 3-bromo-2-methyl-2-propanol, which is used in the manufacture of pharmaceuticals.

Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

A series of novel bromophenols synthesized from benzoic acids and methoxylated bromophenols exhibited significant antioxidant activities. These compounds were evaluated using various bioanalytical assays and demonstrated powerful antioxidant activities compared to standard molecules like α-tocopherol and trolox. Additionally, these novel bromophenols were tested against metabolic enzymes including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing inhibitory actions with varying inhibition constants (Ki values) (Öztaşkın et al., 2017).

Marine Algae-Derived Compounds and Their Activities

Compounds isolated from the brown alga Leathesia nana, including dibenzyl bromophenols with diverse dimerization patterns, demonstrated selective cytotoxicity against various human cancer cell lines. This research highlights the potential of marine algae as a source for novel bromophenols with therapeutic applications (Xu et al., 2004).

Radical-Scavenging Activity of Marine Red Algae Derivatives

Novel bromophenols isolated from the marine red alga Polysiphonia urceolata were identified and exhibited significant DPPH radical-scavenging activity. These findings suggest the potential application of such compounds in food and pharmaceutical fields as natural antioxidants (Li et al., 2007).

Water Treatment and Environmental Concerns

The study on the oxidation of bromophenols during water treatment with potassium permanganate revealed the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers, which could pose environmental and health concerns. This research underscores the importance of understanding the fate and reactivity of bromophenols in water treatment processes (Jiang et al., 2014).

Bromophenol Derivatives and Their Biological Activities

Several new bromophenol derivatives were identified from the red alga Rhodomela confervoides, exhibiting various biological activities including antioxidant and enzyme inhibitory properties. This research adds to the understanding of the diverse bioactive compounds that can be sourced from marine algae (Zhao et al., 2004).

properties

IUPAC Name

3-(3-bromophenoxy)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEFFQPXHWLLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanal, 3-(3-bromophenoxy)-
Reactant of Route 2
Reactant of Route 2
Propanal, 3-(3-bromophenoxy)-
Reactant of Route 3
Propanal, 3-(3-bromophenoxy)-
Reactant of Route 4
Reactant of Route 4
Propanal, 3-(3-bromophenoxy)-
Reactant of Route 5
Propanal, 3-(3-bromophenoxy)-
Reactant of Route 6
Reactant of Route 6
Propanal, 3-(3-bromophenoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.